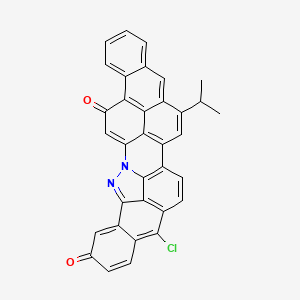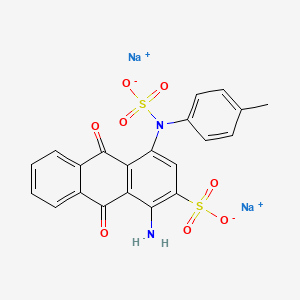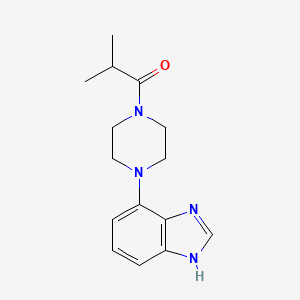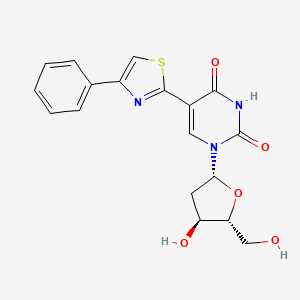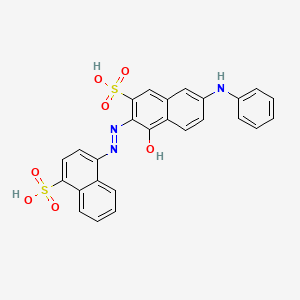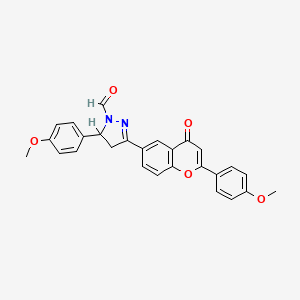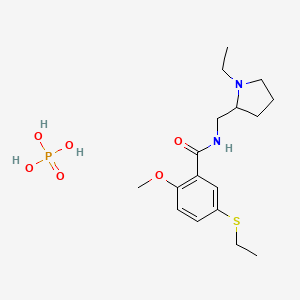
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 245-828-5, also known as 2,2’-iminodiethylamine, is a chemical compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is commonly used as an intermediate in the production of various chemicals and has applications in multiple industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-iminodiethylamine can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C2H4O+NH3→C4H12N2
Industrial Production Methods
In industrial settings, the production of 2,2’-iminodiethylamine involves the continuous reaction of ethylene oxide with ammonia in a reactor. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-iminodiethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-iminodiethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-iminodiethylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The compound’s ability to donate and accept protons makes it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Similar in structure but with a hydroxyl group instead of an amine group.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications.
Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Uniqueness
2,2’-iminodiethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a valuable intermediate in chemical synthesis.
Eigenschaften
CAS-Nummer |
23694-15-7 |
|---|---|
Molekularformel |
C17H29N2O6PS |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide;phosphoric acid |
InChI |
InChI=1S/C17H26N2O2S.H3O4P/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(22-5-2)8-9-16(15)21-3;1-5(2,3)4/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);(H3,1,2,3,4) |
InChI-Schlüssel |
TVUDHJIMDCAZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)SCC)OC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


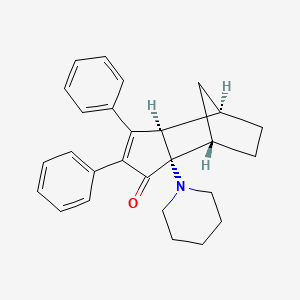
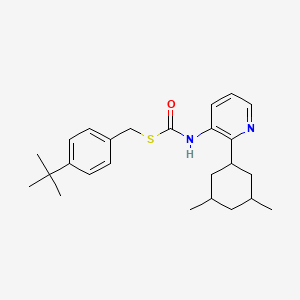
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
